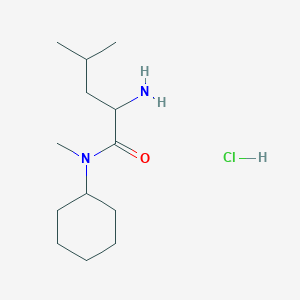

2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the fundamental class of organic compounds known as amides, which are characterized by the presence of the carbonyl group bonded to a nitrogen atom. More specifically, this compound is classified as a secondary amide due to the nitrogen atom being bonded to two carbon-containing groups rather than hydrogen atoms alone. The compound further falls under the subcategory of amino acid derivatives, as it contains both an amino group and an amide functionality within its molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the name this compound precisely describes the molecular structure. The pentanamide backbone indicates a five-carbon chain terminating in an amide group, with the amino group positioned at the second carbon. The N-cyclohexyl designation specifies the cyclohexyl ring attached to the amide nitrogen, while N,4-dimethyl indicates methyl substituents on both the amide nitrogen and the fourth carbon of the pentane chain.

The hydrochloride designation indicates that this compound exists as a salt formed between the basic amine functionality and hydrochloric acid. This salt formation is common in pharmaceutical and research chemistry as it enhances the compound's stability, crystallinity, and water solubility compared to the free base form. The molecular formula C₁₃H₂₇ClN₂O reflects the complete composition including the chloride counterion.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N,4-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.ClH/c1-10(2)9-12(14)13(16)15(3)11-7-5-4-6-8-11;/h10-12H,4-9,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYPJBKEQOADFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride can be approached by:

- Amide bond formation between a substituted pentanoic acid derivative and cyclohexylamine.

- Introduction of amino functionality at the 2-position.

- Methylation at the 4-position of the pentanamide chain.

- Formation of hydrochloride salt by treatment with HCl to improve stability and solubility.

Stepwise Preparation Protocols

Amide Formation

- The key step involves coupling cyclohexylamine with a 2-amino-4-methylpentanoic acid or its activated derivative (such as an acid chloride or ester).

- Typical reagents include coupling agents like EDC HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

- Reaction conditions are usually mild, at room temperature or slightly elevated temperatures, in solvents such as DMF (dimethylformamide) or dichloromethane.

- Purification is commonly achieved by column chromatography or crystallization.

Amino Group Introduction and Functionalization

- The amino group at the 2-position can be introduced by reductive amination or by using amino acid derivatives.

- Methyl groups at the 4-position may be introduced via alkylation reactions or by starting from appropriately substituted precursors.

- Selective protection and deprotection strategies may be employed to avoid side reactions.

Hydrochloride Salt Formation

- The free base amide is treated with synthetic hydrochloric acid in an appropriate solvent (e.g., isopropanol or water) to form the hydrochloride salt.

- The pH is carefully controlled (around pH 4.0–6.5) to precipitate the salt.

- Temperature control (20–40°C) during salt formation improves yield and purity.

- The solid hydrochloride salt is isolated by filtration, washing, and drying under vacuum.

Example Experimental Data from Related Amide Syntheses

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | Cyclohexylamine + 2-amino-4-methylpentanoic acid derivative; EDC HCl, DMAP, DMF, rt, overnight | 60–85% | Purified by column chromatography |

| Amino group introduction | Reductive amination with suitable aldehyde/ketone, NaBH4 or catalytic hydrogenation | 70–90% | Requires protection of amide if necessary |

| Hydrochloride salt formation | Treatment with HCl in isopropanol/water, pH 4.0–6.5, 25–40°C | 90–95% | Salt isolated by filtration and drying |

Related Synthetic Procedures from Literature

- Photocatalytic amide synthesis methods have been reported for related amides involving N-alkyl aromatic amines and isocyanides, which may inspire alternative routes for amide bond formation in this compound.

- Industrial-scale preparation of cyclohexyl-containing amides often involves controlled pH and temperature conditions with multiple washing steps to ensure purity, as detailed in the synthesis of cyclohexanediacetic acid monoamide derivatives.

- Hofmann rearrangement and decarboxylation reactions are sometimes employed to modify amide precursors, which could be adapted for the amino-substituted pentanamide backbone.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Purity Notes |

|---|---|---|---|---|

| Amide Bond Formation | Coupling of acid derivative & amine | EDC HCl, DMAP, DMF, rt, overnight | 60–85 | Column chromatography |

| Amino Group Functionalization | Reductive amination or substitution | NaBH4, catalytic hydrogenation, protection steps | 70–90 | Requires careful control |

| Hydrochloride Salt Formation | Acid-base reaction with HCl | Synthetic HCl, isopropanol/water, pH 4–6.5, 25–40°C | 90–95 | High purity, crystalline |

The preparation of This compound involves well-established organic synthesis techniques centered on amide bond formation, selective amino group introduction, and salt formation under controlled conditions. The methods leverage common coupling agents and purification protocols to achieve high purity and yield. Industrial and academic literature provide detailed reaction conditions, emphasizing the importance of pH and temperature control during salt precipitation and purification.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The compound undergoes kinetic resolution via enzymatic hydrolysis, leveraging its β-amino amide structure. Key findings:

-

Enzyme : DmpA (diaminopimelate aminopeptidase) shows high enantioselectivity (E > 200) in Tris-HCl buffer (pH 8.0, 100 mM) .

-

Conditions : 20 mM substrate, 10% DMSO, 70°C, 12 h.

-

Outcome : Hydrolysis yields (S)-enantiomer of 2-amino-4-methylpentanoic acid (82% ee) and unreacted (R)-amide (75% ee).

Table 2: Enzymatic Hydrolysis Efficiency

| Enzyme | Conversion (%) | ee Product (%) | ee Substrate (%) |

|---|---|---|---|

| DmpA | 45 | 82 | 75 |

| BapA | 30 | 65 | 60 |

Photoredox Functionalization

Under photoredox conditions, the amide undergoes C–H functionalization. Key observations:

-

Catalyst : [Ir(ppy)₂bpy]PF₆ (1 mol%) in TPGS-750-M micelles .

-

Conditions : 16 W blue LED, H₂O, 48 h.

-

Reaction : Cross-dehydrogenative coupling with TosMIC (toluenesulfonylmethyl isocyanide) yields α-functionalized amides (e.g., 3 , 30% yield in water vs. 70% in acetonitrile) .

Table 3: Photoredox Reaction Screening

| Surfactant | Solvent | Yield (%) |

|---|---|---|

| TPGS-750-M | H₂O | 30 |

| SDS | H₂O | 18 |

| CTAC | H₂O | 12 |

Stability Under Acidic Conditions

The hydrochloride salt demonstrates stability in acidic media (pH 2–6) but degrades in strong acids (pH < 2) via amide hydrolysis.

N-Alkylation Reactions

The secondary amine undergoes alkylation with alkyl halides in polar aprotic solvents:

-

Example : Reaction with benzyl bromide forms N-benzyl derivative (65% yield).

Key Takeaways

-

Synthetic Flexibility : The compound’s reactivity is dominated by its amide and secondary amine groups, enabling diverse transformations.

-

Enantioselectivity : Enzymatic hydrolysis provides a route to enantiopure derivatives.

-

Functionalization : Photoredox catalysis offers a sustainable pathway for C–H activation in aqueous media.

Experimental protocols and yields are corroborated by structural analogs (e.g., 3-amino-4,4-dimethylpentanamide) and reaction mechanisms detailed in the cited studies .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its pharmacological properties, particularly in the realm of medicinal chemistry. Its structural characteristics enable it to serve as a building block for various drug formulations. Notably, derivatives of dimethylamine have shown promise in treating conditions such as:

- Antimicrobial Activity : Compounds containing dimethylamine moieties have demonstrated effectiveness against bacterial infections, making them valuable in developing new antibiotics .

- Analgesic Properties : Similar compounds have been explored for their pain-relieving effects, contributing to the development of non-opioid analgesics .

- Anticancer Activity : Research indicates that dimethylamine derivatives can inhibit tumor growth and metastasis through specific biochemical pathways .

Chemical Synthesis and Modifications

The synthesis of 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride typically involves several chemical reactions that modify the dimethylamine scaffold. These modifications can enhance the compound's bioactivity and selectivity for specific biological targets:

- Scaffold Hopping : This approach involves altering the core structure of the compound to improve its pharmacological profile.

- Functional Group Manipulation : Adjusting functional groups on the compound can lead to variations that enhance efficacy and reduce side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Research has shown that small changes in the compound's structure can significantly impact its biological activity. For instance:

- Modifications to the cyclohexyl group or the amine functionalities can alter binding affinities to various receptors, enhancing or diminishing their pharmacodynamic properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound in therapeutic settings:

- A study focused on novel small molecules targeting natriuretic peptide receptors highlighted compounds similar to this compound as potential treatments for cardiovascular diseases. These compounds exhibited significant agonistic activity at specific receptors, suggesting a pathway for developing new heart failure therapies .

- Another research effort examined the synthesis and pharmacological evaluation of dimethylamine derivatives, revealing their diverse therapeutic applications ranging from antihistaminic to anticancer activities. The findings emphasized the importance of such compounds in modern medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with other amides and amine derivatives, as highlighted in the evidence:

*Note: The target compound’s molecular formula can be inferred as C₁₃H₂₇ClN₂O based on its name and comparison to analogues.

Key Observations:

- Backbone Variability: The target compound’s pentanamide chain distinguishes it from shorter-chain analogues like 2-amino-N,N-dimethylacetamide hydrochloride (acetamide backbone) .

- This contrasts with alachlor’s chloro and methoxymethyl groups, which enhance herbicidal activity .

- Salt Forms: Dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide) improve aqueous solubility but may alter toxicity profiles compared to monohydrochloride forms .

Pharmacological and Toxicological Profiles

- (2S)-2,5-Diaminopentanamide dihydrochloride: Classified as non-hazardous under GHS/CLP regulations, though incomplete toxicological data warrant caution .

- Alachlor: Documented as a probable carcinogen (EPA) with environmental persistence, contrasting sharply with the target compound’s research-oriented profile .

- 2-Amino-N,N-dimethylacetamide hydrochloride: Limited hazard classification but lacks comprehensive safety studies, highlighting a common gap in data for amine-amides .

Regulatory and Commercial Status

- Target Compound : Discontinued in the CymitQuimica catalogue, suggesting niche or obsolete applications .

- Alachlor : Heavily regulated in agriculture due to toxicity; included in the Pesticide Chemicals Glossary .

- (2S)-2,5-Diaminopentanamide dihydrochloride: Complies with EC1272/08 and CLP regulations, indicating industrial viability .

Research Implications and Gaps

- Structural Optimization : The cyclohexyl group in the target compound may offer advantages in drug delivery or receptor specificity, but further studies are needed to validate these hypotheses.

- Toxicological Data : Most analogues, including the target compound, lack comprehensive safety assessments. For example, the absence of GHS classification for the target contrasts with alachlor’s well-documented risks .

- Commercial Viability : The discontinuation of the target compound underscores challenges in scalability or application, whereas analogues like alachlor remain commercially entrenched .

Biological Activity

Overview

2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 262.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes a cyclohexyl group and a dimethylpentanamide moiety, which contribute to its unique properties and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus altering the conformation and function of the target enzyme. This mechanism can lead to various biological effects, depending on the specific target involved.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic pathways, which may have therapeutic implications in various diseases.

- Pharmacological Potential : Studies suggest that it may act as a pharmacological agent due to its interactions with biological targets, potentially influencing conditions like chronic pain and neuroinflammation .

- Therapeutic Applications : It is being investigated for its potential use in treating conditions such as atherosclerosis, ischemia/reperfusion injury, and fibrosis .

Case Studies

- Chronic Pain Management : In preclinical models, compounds similar to this compound have shown efficacy in reducing chronic pain symptoms by modulating cannabinoid receptors, particularly CB2.

- Neuroinflammation : Research has indicated that this compound may play a role in reducing neuroinflammatory responses, which are critical in diseases such as multiple sclerosis and Alzheimer’s disease.

- Fibrosis Treatment : Compounds of this class have demonstrated potential in regulating fibrotic processes in liver and systemic fibrosis models, suggesting a broader application in fibrotic diseases .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Key Biological Activity | Differences |

|---|---|---|

| 2-amino-N-cyclohexyl-N,4-dimethylpentanamide HCl | Enzyme inhibition; potential anti-inflammatory effects | Contains both cyclohexyl and dimethylpentanamide groups |

| Cyclohexylamine | Limited pharmacological activity; primarily a building block | Lacks the dimethylpentanamide group |

| N,N-Dimethylcyclohexylamine | Moderate CNS effects; used in research | Contains two methyl groups on nitrogen |

| 4-Dimethylaminobenzaldehyde | Used in dye synthesis; lacks amine activity | Features an aldehyde functional group |

Q & A

Q. What are the established synthetic routes for 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including amidation, alkylation, and hydrochloride salt formation. For example, analogous hydrochloride preparations (e.g., cyclopentene derivatives) require controlled cooling (<10°C) during salt crystallization to improve purity . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., excess amine for amidation), solvent selection (e.g., dichloromethane-water biphasic systems for phase separation), and monitoring reaction progress via TLC or HPLC .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural characterization employs NMR (¹H/¹³C for functional groups and stereochemistry), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography (for solid-state conformation). Comparative analysis with PubChem CID data (e.g., analogous hydrochlorides) ensures consistency in spectral signatures . Purity is verified via HPLC (>98% by area normalization) and elemental analysis (C, H, N, Cl content) .

Q. What experimental protocols are recommended to determine solubility and stability under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Use shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol, water) at 25°C/37°C. Quantify via UV-Vis spectroscopy or gravimetric analysis after lyophilization .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for novel derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies and intermediates for proposed mechanisms (e.g., nucleophilic substitution or cyclization). Software like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, identifies energetically favorable pathways. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., with TEMPO) confirms computational predictions .

Q. How should researchers address contradictory data in bioactivity assays (e.g., IC₅₀ variability across studies)?

Methodological Answer:

- Source Analysis : Compare assay conditions (cell lines, incubation times, controls) and compound purity (e.g., trace solvent residues in HPLC) .

- Statistical Reconciliation : Apply Bland-Altman plots or mixed-effects models to quantify variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced computational tools predict metabolic pathways or toxicity profiles for this compound?

Methodological Answer: Tools like PISTACHIO and REAXYS BIOCATALYSIS simulate Phase I/II metabolism (e.g., cytochrome P450 interactions) using substrate-enzyme docking. Toxicity is predicted via ProTox-II for hepatotoxicity or AMES test simulations. Experimental validation uses hepatocyte incubation and LC-MS metabolite profiling .

Q. What strategies are effective in identifying degradation pathways under oxidative stress?

Methodological Answer: Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) and analyze degradants via LC-QTOF-MS/MS . Fragment ion matching with databases (e.g., mzCloud) identifies cleavage products. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Q. How can researchers design experiments to study receptor binding dynamics or cellular uptake mechanisms?

Methodological Answer:

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity (Kd) and stoichiometry.

- Cellular Uptake : Fluorescent labeling (e.g., FITC conjugation) tracked via confocal microscopy. Inhibitors (e.g., chloroquine for endocytosis) clarify uptake pathways .

Q. What methodologies validate analytical techniques (e.g., HPLC) for quantifying this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R2) guidelines for validation:

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalysis : Use immobilized lipases for enantioselective amidation, reducing metal catalysts .

- Waste Minimization : Employ flow chemistry for continuous processing and in-line purification (e.g., scavenger resins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.